acetic acid

Catalog No.
S1487728
CAS No.
1563-80-0
M.F
C2H4O2
M. Wt
61.045 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
acetic acid

CAS Number

1563-80-0

Product Name

acetic acid

IUPAC Name

acetic acid

Molecular Formula

C2H4O2

Molecular Weight

61.045 g/mol

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1

InChI Key

QTBSBXVTEAMEQO-OUBTZVSYSA-N

SMILES

CC(=O)O

Synonyms

[2-13C]Acetic Acid;

Canonical SMILES

CC(=O)O

Isomeric SMILES

[13CH3]C(=O)O

Isotope-Labeled Tracer for Metabolic Studies:

Acetic acid-2-<sup>13</sup>C is a valuable tool in scientific research, particularly in the field of metabolism. It is an isotope-labeled molecule, meaning one of its carbon atoms is replaced with a heavier isotope, carbon-13 (<sup>13</sup>C), instead of the more common carbon-12 (<sup>12</sup>C) . This substitution allows scientists to track the fate of the molecule within a biological system by monitoring the presence and position of the <sup>13</sup>C isotope using techniques like nuclear magnetic resonance (NMR) spectroscopy .

Applications in Cellular Metabolism:

  • Fatty Acid Synthesis: Acetic acid-2-<sup>13</sup>C can be used to study the de novo synthesis of fatty acids in cells. By adding this labeled molecule to a cell culture, researchers can track its incorporation into newly formed fatty acids and identify the specific pathways involved in their synthesis .
  • Glucose Metabolism: This isotope-labeled molecule can also be employed to investigate glucose metabolism, particularly the citric acid cycle (TCA cycle), which plays a crucial role in cellular energy production. By feeding cells with labeled acetic acid, scientists can monitor its entry into the TCA cycle and determine the efficiency of energy generation .
  • Mitochondrial Function: Studies employing acetic acid-2-<sup>13</sup>C can shed light on mitochondrial function, as the mitochondria are the primary site of both fatty acid synthesis and the TCA cycle. By assessing the fate of the labeled molecule within these organelles, researchers can gain insights into their metabolic activity and potential dysfunction .

Additional Applications:

Beyond its role in metabolic studies, acetic acid-2-<sup>13</sup>C finds applications in other areas of scientific research, including:

  • Drug Discovery: This labeled molecule can be used to track the metabolism of drug candidates within an organism, aiding in the development of new medications .
  • Environmental Studies: Researchers can utilize acetic acid-2-<sup>13</sup>C to investigate the biodegradation of organic matter in ecosystems, providing valuable information about environmental processes .

Acetic acid, with the chemical formula CH3COOH\text{CH}_3\text{COOH}, is a colorless liquid organic compound known for its distinctive sour taste and pungent smell. It is a simple carboxylic acid and is commonly recognized as the main component of vinegar, which typically contains 4-8% acetic acid by volume. Acetic acid is a polar protic solvent with a dielectric constant of 6.2, and it exhibits dimerization behavior due to hydrogen bonding, forming dimers in both vapor and dilute liquid states .

The acidic properties of acetic acid arise from its ability to dissociate in solution, releasing a proton (H+\text{H}^+) and forming its conjugate base, acetate (CH3COO\text{CH}_3\text{COO}^-). The pKa of acetic acid in water is approximately 4.76, indicating that it does not completely dissociate in solution; for instance, a 1.0 M solution has a pH of about 2.4 .

Acetic acid-2-¹³C shares similar hazards as regular acetic acid:

  • Flammability: Flammable liquid with a flash point of 39 °C.
  • Corrosivity: Can cause severe skin burns and eye damage.
  • Toxicity: Moderately toxic by inhalation and ingestion.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling.
  • Store in a cool, dry, and well-ventilated place away from heat and open flames.

Data Source:

  • [1] Sigma-Aldrich:
Typical of carboxylic acids:

  • Neutralization Reactions: Acetic acid reacts with bases to form acetate salts and water:
    CH3COOH+KOHCH3COOK+H2O\text{CH}_3\text{COOH}+\text{KOH}\rightarrow \text{CH}_3\text{COOK}+\text{H}_2\text{O}
  • Reactions with Carbonates: It reacts with carbonates to produce carbon dioxide, water, and acetate salts:
    2CH3COOH+Na2CO32CH3COONa+CO2+H2O2\text{CH}_3\text{COOH}+\text{Na}_2\text{CO}_3\rightarrow 2\text{CH}_3\text{COONa}+\text{CO}_2+\text{H}_2\text{O}
  • Decomposition: Upon heating above 440 °C, acetic acid decomposes into methane and carbon dioxide or ketene and water:
    CH3COOH+HeatCO2+CH4\text{CH}_3\text{COOH}+\text{Heat}\rightarrow \text{CO}_2+\text{CH}_4
  • Formation of Derivatives: Acetic acid can form various derivatives through reactions such as esterification and acylation. For example, it can react with alcohols to form esters:
    CH3COOH+R OHCH3COOR+H2O\text{CH}_3\text{COOH}+\text{R OH}\rightarrow \text{CH}_3\text{COOR}+\text{H}_2\text{O}

Acetic acid plays a crucial role in biological systems. It is involved in metabolic pathways, particularly in the citric acid cycle where it binds to coenzyme A to form acetyl-CoA, a key intermediate in energy metabolism. In addition to its metabolic roles, acetic acid exhibits antimicrobial properties, making it effective against various pathogens .

Moreover, studies have shown that acetic acid can influence insulin sensitivity and lipid metabolism in humans, suggesting potential benefits for metabolic health .

Acetic acid is primarily synthesized through several industrial processes:

  • Methanol Carbonylation: The most common method involves the reaction of methanol with carbon monoxide using metal catalysts:
    CH3OH+COCH3COOH\text{CH}_3\text{OH}+\text{CO}\rightarrow \text{CH}_3\text{COOH}
  • Oxidation of Ethylene: Ethylene can be oxidized to acetic acid using palladium catalysts:
    O2+C2H4CH3COOHO_2+C_2H_4\rightarrow CH_3COOH
  • Anaerobic Fermentation: Certain bacteria can convert sugars directly into acetic acid through fermentation processes:
    C6H12O63CH3COOH[1][2][4].C_6H_{12}O_6\rightarrow 3\text{CH}_3\text{COOH}[1][2][4].

Acetic acid has diverse applications across various industries:

  • Food Industry: It is widely used as a food preservative and flavoring agent (vinegar).
  • Chemical Industry: Acetic acid serves as a precursor for the production of various chemicals such as acetic anhydride, acetyl chloride, and esters.
  • Pharmaceuticals: It is utilized in the synthesis of pharmaceuticals and as a solvent in drug formulation.
  • Textiles: Acetic acid is used in dyeing processes and as a chemical feedstock for synthetic fibers .

Research has explored the interactions of acetic acid with various substances:

  • Metal Corrosion: Acetic acid is corrosive to metals like iron and zinc, leading to the formation of metal acetates. This property necessitates careful handling and storage .
  • Biological Interactions: Studies indicate that acetic acid can modulate gut microbiota composition and influence metabolic processes in humans .

Several compounds share similarities with acetic acid due to their structural features or functional groups:

CompoundFormulaKey Characteristics
Formic AcidHCOOHHCOOHSimplest carboxylic acid; stronger than acetic acid.
Propionic AcidC2H5COOHC_2H_5COOHOne carbon longer than acetic; used as a preservative.
Butyric AcidC3H7COOHC_3H_7COOHFour-carbon fatty acid; associated with rancid odors.
Lactic AcidC3H6O3C_3H_6O_3Alpha-hydroxy acid; produced during anaerobic respiration.

Acetic acid is unique among these compounds due to its widespread use in food preservation and its role as an essential metabolic intermediate in living organisms. Its relatively low toxicity compared to other carboxylic acids also contributes to its popularity in various applications .

Methanol Carbonylation: Monsanto vs. Cativa Processes

Methanol carbonylation represents the most important industrial route for acetic acid production. Two primary processes dominate commercial production: the rhodium-catalyzed Monsanto process and the iridium-catalyzed Cativa process.

Historical Development

The concept of methanol carbonylation was first developed by BASF in 1960, converting methanol to acetic acid through carbon monoxide insertion. The first commercial methanol carbonylation process using a cobalt catalyst was established by BASF in 1963, though it required extremely high pressures (200 atm or higher). In 1966, Monsanto introduced a revolutionary rhodium-based catalytic system that operated at significantly milder conditions, representing a major advancement in acetic acid production. The Cativa process, developed by BP Chemicals in the 1990s, uses an iridium-based catalyst system and has largely supplanted the Monsanto process in modern production facilities.

Reaction Chemistry

Both processes follow the same basic reaction:
CH₃OH + CO → CH₃COOH (ΔH = -138 kJ/mol)

The main reactions in both processes involve:

  • Conversion of methanol to methyl iodide
  • Catalytic carbonylation of methyl iodide
  • Hydrolysis of acetyl iodide to form acetic acid

Secondary reactions include:

  • Formation of propionic acid (C₂H₅OH + CO → C₂H₅COOH)
  • Methyl acetate formation (CH₃COOH + CH₃OH → CH₃COOCH₃ + H₂O)
  • Water-gas shift reaction (H₂O + CO → CO₂ + H₂)

Catalytic Cycles

Monsanto Process:
The Monsanto process utilizes a rhodium-based catalyst system with the active catalyst being cis-[Rh(CO)₂I₂]⁻. The catalytic cycle involves:

  • Oxidative addition of methyl iodide to cis-[Rh(CO)₂I₂]⁻
  • Migratory insertion of CO to form an acetyl complex
  • Reductive elimination to release acetyl iodide and regenerate the catalyst
  • Hydrolysis of acetyl iodide to acetic acid

Cativa Process:
The Cativa process employs an iridium catalyst, with the active species being [Ir(CO)₂I₂]⁻. The catalytic cycle follows similar steps:

  • Oxidative addition of methyl iodide to [Ir(CO)₂I₂]⁻ forming [Ir(CO)₂(CH₃)I₃]⁻
  • Ligand exchange (iodide for carbon monoxide)
  • Migratory insertion of CO into the iridium-carbon bond, forming an acetyl complex
  • Reductive elimination of acetyl iodide and catalyst regeneration
  • Hydrolysis of acetyl iodide to form acetic acid

The catalytic cycle of the Cativa process is chemically similar to the Monsanto process but differs in catalyst stability and reaction kinetics.

Process Comparison

Table 1. Comparison of Monsanto and Cativa Processes

ParameterMonsanto ProcessCativa ProcessReference
CatalystRhodium [Rh(CO)₂I₂]⁻Iridium [Ir(CO)₂I₂]⁻
PromotersNoneRuthenium complexes
Water content14-15%4-8% (lower)
Temperature150-200°C190-200°C
Pressure30-60 atm30-60 atm
Selectivity>99%>99%
CO yield>85%>90% (up to 98%)
By-product formationHigher (propionic acid)Lower
Catalyst stabilityLowerHigher
Reaction rate dependence on MeIHighReduced

Process Variables and Optimization

The Cativa process demonstrates complex interdependencies between process variables. Key process variables include:

  • Water concentration: The iridium catalyst system exhibits a rate maximum at low water conditions (around 5-8% w/w), offering significant advantages over rhodium systems which require higher water concentrations.

  • Methyl iodide concentration: The iridium catalyst shows reduced dependence on methyl iodide concentration compared to rhodium systems, consistent with faster oxidative addition to [Ir(CO)₂I₂]⁻.

  • Methyl acetate concentration: Unlike the rhodium system, the iridium catalyst displays strong rate dependence on methyl acetate concentration, allowing higher reaction rates with increased methyl acetate levels.

  • Promoter effects: Ruthenium promoters significantly enhance the reaction rate and stability of the iridium catalyst. Studies suggest promoters function by increasing the lability of [Ir(CO)₂I₃Me]⁻ toward migratory insertion and preventing accumulation of inactive catalyst forms.

  • Carbon monoxide partial pressure: The reaction rate initially increases with CO partial pressure but eventually reaches a maximum and then decreases at very high CO pressures due to build-up of [Ir(CO)₂I₄]⁻.

Industrial Advantages of Cativa Process

The Cativa process offers several significant advantages over the Monsanto process:

  • Reduced water requirements: Operating at lower water concentrations reduces energy requirements for product purification and decreases corrosion.

  • Higher selectivity: The process forms fewer byproducts, particularly propionic acid.

  • Enhanced catalyst stability: The iridium catalyst demonstrates greater stability across a wider range of process conditions without precipitation.

  • Improved CO utilization: Commercial CO yields exceed 90%, compared to >85% for the Monsanto process.

  • Process flexibility: The system can be optimized for various operating conditions to maximize productivity and minimize costs.

Fermentation-Based Production: Submerged vs. Surface Culture Systems

Fermentation represents the oldest method for acetic acid production, primarily used in vinegar manufacture. Two main fermentation approaches are employed industrially: surface fermentation and submerged fermentation.

Biochemical Pathway

Acetic acid fermentation involves two sequential processes:

  • Alcoholic fermentation: Yeast converts sugar to ethanol
  • Acetic acid fermentation: Acetic acid bacteria oxidize ethanol to acetic acid

The microbial oxidation follows the pathway:
Ethanol → Acetaldehyde → Acetic acid

This process requires two oxidation steps:

  • Ethanol is oxidized to acetaldehyde by alcohol dehydrogenase (ADH)
  • Acetaldehyde is converted to acetic acid by aldehyde dehydrogenase (ALDH)

These enzymes form a multienzyme complex in the bacterial membrane and function sequentially to produce acetic acid from ethanol.

Microorganisms Involved

The primary bacteria used in acetic acid fermentation belong to the family Acetobacteraceae, specifically:

  • Acetobacter species: A. aceti and A. pasteurianum - capable of oxidizing ethanol to acetic acid and, under certain conditions, further to CO₂ and H₂O (overoxidation).

  • Gluconobacter species: G. oxydans - oxidize ethanol to acetic acid only without further oxidation to CO₂ and H₂O.

  • Komagataeibacter species: K. europaeus, K. intermedius, and K. oboediens - dominant in high-acidity environments, capable of producing up to 10-20% acetic acid concentrations.

The microbial succession during acetification correlates with acetic acid concentration:

  • Initial low acidity stages: Acetobacter species dominate
  • Higher acidity (>5%): Komagataeibacter species predominate

Surface Fermentation Process

Surface fermentation, also called the slow or Orleans process, represents the traditional method for vinegar production:

Process characteristics:

  • Bacteria grow as a surface film on a liquid medium
  • Utilizes trickling generators with up to 60 m³ volume lined with birch wood shavings
  • Ethanol solution trickles through wood shavings containing bacteria
  • Partially converted solution is cooled and recirculated until 88-90% of alcohol is converted to acetic acid

Process parameters:

  • Critical ethanol concentration must be maintained between 0.2-5% (v/v)
  • Starting material must contain both acetic acid and ethanol for optimal bacterial growth
  • Modern strains can yield 13-14% acetic acid
  • Process preserves flavor compounds, producing superior organoleptic qualities

Submerged Fermentation Process

Submerged fermentation represents the modern industrial approach for high-volume vinegar production:

Process characteristics:

  • Bacteria are fully submerged in the fermentation liquid
  • Requires controlled agitation and aeration
  • High oxygen requirement (0.25-0.5 L/min per mL)

Process parameters:

  • Temperature control at 30±0.5°C
  • Agitation at approximately 800 rpm
  • Aeration flow of 0.25-0.5 L/(mL·min)
  • Total acidity and alcohol content monitored continuously
  • Nutrient concentration approximately five times higher than surface fermentation

Equipment:

  • Modern fermenters utilize specialized aeration systems producing microbubbles (1-2 mm diameter)
  • Aerating turbines introduce microbubbles at the fermenter bottom, causing intense agitation
  • Systems optimize oxygen transfer and retention time

Comparison of Fermentation Methods

Table 2. Comparison of Surface vs. Submerged Fermentation

ParameterSurface FermentationSubmerged FermentationReference
Fermentation rateSlow30x faster
Fermentation timeWeeks to monthsHours (28.8±6.28 h)
Acetic acid yield13-14%7-8% typical
Oxygen transferPassive diffusionActive aeration
Equipment complexityLowHigh
Flavor qualitySuperiorStandard
Scale suitabilitySmall to mediumIndustrial
Predominant bacteriaAcetobacter speciesKomagataeibacter species
Production efficiencyLowHigh
Nutrient requirementLower5x higher

Hydrocarbon Oxidation Routes: Butane and Naphtha Feedstocks

Before methanol carbonylation became dominant, acetic acid production relied heavily on hydrocarbon oxidation routes, particularly using butane and butene feedstocks.

n-Butane Oxidation Process

The liquid-phase oxidation of n-butane represents one of the most efficient petrochemical processes for acetic acid production.

Reaction pathway:
n-Butane + O₂ → Acetic acid + Byproducts

Process conditions:

  • Liquid-phase oxidation
  • Temperature around 150-200°C
  • Pressure of approximately 60 atmospheres
  • Catalyst system containing bromine and cobalt
  • Oxygen injected below the surface of the reaction medium
  • Reaction medium consists of acetic acid solvent, butane, and dissolved catalyst

Reaction mechanism:

  • Initiation of a self-sustaining exothermic reaction
  • Oxidation of butane to acetic acid via several intermediates
  • Formation of byproducts including formic acid and carbon monoxide
  • Conversion of byproducts to carbon dioxide in waste-gas afterburner

n-Butene Oxidation Process

An alternative hydrocarbon route utilizes n-butenes, which are often available as by-products from naphtha pyrolysis during ethylene production.

Reaction pathway:

  • n-Butene + Acetic acid → sec-Butylacetate
  • sec-Butylacetate + O₂ → Acetic acid

Process conditions:

  • First step: Conversion of n-butene to sec-butylacetate
    • Liquid phase reaction
    • Finely divided solid catalyst
    • Temperature of approximately 110°C
    • Pressure of 15-20 atmospheres
  • Second step: Oxidation of sec-butylacetate
    • Temperature of approximately 195°C
    • Pressure of 60 atmospheres
    • Air as oxidant

Process advantages:

  • Utilizes n-butene by-products from ethylene production
  • Provides route to acetic acid from petroleum refinery streams rather than fresh ethylene
  • Allows recycling of excess acetic acid in the process

Comparison of Hydrocarbon Oxidation Routes

Table 3. Hydrocarbon-Based Acetic Acid Production Routes

Parametern-Butane Oxidationn-Butene OxidationReference
Feedstockn-Butanen-Butenes (C₄ fraction)
CatalystBromine-cobalt systemSolid catalyst (first step)
Temperature150-200°C110°C (first step), 195°C (second step)
Pressure~60 atm15-20 atm (first step), 60 atm (second step)
IntermediateDirect oxidationsec-Butylacetate
Economic advantageDirect routeUtilizes ethylene production by-products
By-productsFormic acid, COCO₂ (after treatment)
Current industrial relevanceLowerLower

Emerging Sustainable Synthesis: CO₂ Utilization and Membrane Technologies

With growing emphasis on sustainability, novel approaches to acetic acid production are emerging that utilize carbon dioxide as a feedstock or employ advanced membrane technologies to enhance process efficiency.

CO₂ Hydrocarboxylation of Methanol

Traditional acetic acid production consumes fossil-based carbon monoxide. Emerging methods aim to replace CO with renewable CO₂:

Ru-Rh Bimetallic Catalyst System:

  • Utilizes CO₂, methanol, and H₂ as feedstocks
  • Employs Ru-Rh bimetallic catalyst
  • Uses imidazole as ligand and LiI as promoter
  • Reaction medium: 1,3-dimethyl-2-imidazolidinone (DMI) solvent
  • Mechanistically distinct from conventional carbonylation
  • Opens new pathway for both acetic acid production and CO₂ utilization

The reaction follows:
CH₃OH + CO₂ + H₂ → CH₃COOH + H₂O

This approach represents a significant advancement in sustainable chemistry by converting greenhouse gas into value-added chemicals.

Tandem Electrochemical Process

Researchers at Washington University in St. Louis have developed an innovative two-step electrochemical process for converting CO₂ to acetate:

Process design:

  • Two-step tandem electrochemical system
  • First step: 500 cm² CO₂ electrolyzer (0.40 kW) converts CO₂ to CO
  • Second step: 1,000 cm² CO electrolyzer (0.71 kW) converts CO to acetate
  • Demonstrated stable operation for over 125 hours
  • Produced 98 L of 1.2 molar acetate at 96% purity
  • System demonstrated resilience against typical industrial impurities (NOx, SO₂)

Economic analysis:

  • Total production cost: 79¢/kg acetic acid
  • Power usage represents over 50% of total cost
  • With improvements in cell voltage and Faradaic efficiency, cost could reduce to 51¢/kg
  • Further optimization of auxiliary processes and tax credits could lower costs to 35¢/kg
  • Market price: 68¢/kg
  • Scale-up to 10kW version targeted within one year

Membrane Reactor Technology

Membrane reactor technology offers process intensification opportunities for acetic acid production and derivatization:

AEI Membrane Reactor for Esterification:

  • Flow-type membrane reactor with aluminosilicate (AEI) membrane
  • Selectively removes water from acetic acid esterification reactions
  • AEI membrane exhibits H₂O permeance of 6.2 × 10⁻⁷ mol m⁻² s⁻¹ Pa⁻¹
  • Separation factor of 67 at 363K for equimolar mixture of H₂O/acetic acid
  • Maintains stable performance under acidic conditions
  • Achieves 89.0% ethyl acetate yield, exceeding equilibrium conversion (69.1%)
  • Demonstrates high space-time yield (STY) of 430 kg m⁻³ h⁻¹

The membrane's molecular sieving properties allow selective removal of water, shifting the reaction equilibrium toward product formation and enhancing overall process efficiency.

Comparison of Sustainable Approaches

Table 4. Comparison of Emerging Sustainable Acetic Acid Production Methods

ParameterCO₂ HydrocarboxylationTandem ElectrochemicalMembrane Reactor TechnologyReference
FeedstockCO₂, methanol, H₂CO₂, electricityAcetic acid, alcohols
CatalystRu-Rh bimetallicElectrocatalystsNot applicable
Main productAcetic acidAcetate and ethyleneEsters of acetic acid
Technology readinessLaboratory scalePilot scale (1.1 kW)Laboratory scale
Key advantageDirect CO₂ utilizationElectrochemical (no thermal energy)Process intensification
Estimated costNot reported35-79¢/kgNot reported
Key challengeCatalyst stabilityScale-up, electrode costsMembrane stability
Sustainability impactCO₂ utilizationCO₂ utilization, renewable electricityWater removal, energy efficiency

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Acetic acid-2-13C,2,2,2-d3

Dates

Modify: 2023-08-15

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